molecular formula C10H17NO2 B1586327 1-Acetoxy-4-diethylamino-2-butyne CAS No. 22396-77-6

1-Acetoxy-4-diethylamino-2-butyne

Cat. No. B1586327
CAS RN: 22396-77-6
M. Wt: 183.25 g/mol
InChI Key: AQEDWWHCJSXKHP-UHFFFAOYSA-N
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Description

1-Acetoxy-4-diethylamino-2-butyne, also known as DBEA, is an organic compound belonging to the class of compounds known as alkenes. It is an unsaturated hydrocarbon consisting of a single double bond between two carbon atoms. DBEA is a colorless liquid, and is used as a solvent and in the manufacture of various chemicals. Its structure is similar to that of ethylene, and it is often referred to as a “diethyl ether analogue”. DBEA is a versatile compound, and it has been used in a variety of scientific research applications.

Scientific Research Applications

Biocatalysis and Bio-Based Chemical Production

The application of biocatalysts for the production of bio-based chemicals has been a focus of research due to its environmentally friendly nature and high efficiency. For example, in the efficient whole-cell biocatalyst method for acetoin production, NAD+ regeneration plays a critical role in the enzymatic reaction, enhancing the conversion efficiency and selectivity in engineered Bacillus subtilis. This method represents a significant advancement in the bio-fermentation process, reducing energy costs and simplifying product purification (Bao et al., 2014).

Polymerization and Material Science

Research has also explored the polymerization of alkynes, such as 1-acetoxy-4-diethylamino-2-butyne, using Ziegler-type catalysts to produce polymers with high degrees of conjugation. These polymers have potential applications in various fields, including material science and engineering (Watson et al., 1961).

Chemical Synthesis and Catalysis

In chemical synthesis, the selective hydrogenation of alkynes is a crucial process. Studies on the selective hydrogenation of 1-hexyne using Pd-Cu and Pd-W supported on alumina catalysts have shown significant improvements in activity, selectivity, and stability, indicating potential for the efficient production of higher-value hydrocarbons (Insorn et al., 2013).

Gas Separation Technologies

Nanostructured poly(4-methyl-2-pentyne)/silica hybrid membranes have been investigated for their potential in gas separation technologies. The incorporation of non-porous, nano-sized silica fillers into poly(4-methyl-2-pentyne) has been shown to significantly enhance both gas permeability and selectivity, offering a promising solution for the separation of hydrocarbons from permanent gases (He et al., 2002).

Advanced Organic Synthesis

The development of novel synthetic methodologies using 1-acetoxy-4-diethylamino-2-butyne as a building block is an area of active research. For instance, ligand-free nano copper oxide-catalyzed synthesis of 3-amino-1,4-diynes represents a breakthrough in organic synthesis, providing a simple and efficient approach to synthesizing complex molecules under mild conditions (Mishra et al., 2015).

properties

IUPAC Name

4-(diethylamino)but-2-ynyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-4-11(5-2)8-6-7-9-13-10(3)12/h4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEDWWHCJSXKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373315
Record name 1-Acetoxy-4-diethylamino-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetoxy-4-diethylamino-2-butyne

CAS RN

22396-77-6
Record name 2-Butyn-1-ol, 4-(diethylamino)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22396-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetoxy-4-diethylamino-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(diethylamino)but-2-yn-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Torres-Calis, JJ García - Catalysis Science & Technology, 2022 - pubs.rsc.org
… No hydrogenation was detected with 2-octynal (13) and 1-acetoxy-4-diethylamino-2-butyne (15), and only traces were observed in the case with 3-pentyn-1-ol (14). The lack of reactivity …
Number of citations: 7 pubs.rsc.org

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